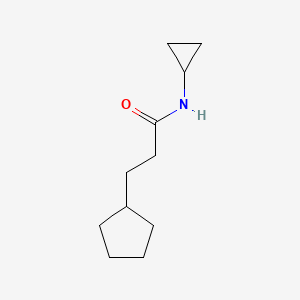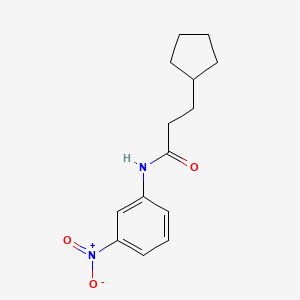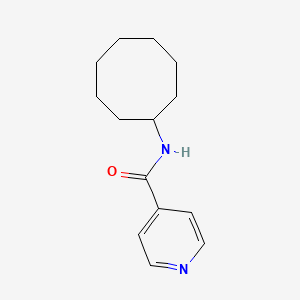
N-cyclooctylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctylpyridine-4-carboxamide is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol It is a derivative of pyridine carboxamide, where the pyridine ring is substituted with a cyclooctyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctylpyridine-4-carboxamide typically involves the condensation of pyridine-4-carboxylic acid with cyclooctylamine. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C . The reaction proceeds with moderate to excellent yields and high purity. The general reaction scheme is as follows:
Activation of Carboxylic Acid: Pyridine-4-carboxylic acid is activated using TiCl4.
Condensation Reaction: The activated carboxylic acid reacts with cyclooctylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of metal-based catalysis, such as boronic acids and esters, can also be employed to enhance the efficiency of the amidation process .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-cyclooctylpyridine-4-amine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-cyclooctylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antifungal agent.
Mechanism of Action
The mechanism of action of N-cyclooctylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . The compound binds to the active site of the enzyme, inhibiting its activity and disrupting cellular respiration. Additionally, it may induce autophagy in certain cell types, contributing to its biological effects .
Comparison with Similar Compounds
N-cyclooctylpyridine-4-carboxamide can be compared with other pyridine carboxamide derivatives:
N-cyclohexylpyridine-4-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
N-phenylpyridine-4-carboxamide: Contains a phenyl group, leading to different chemical properties and biological activities.
N-methylpyridine-4-carboxamide: A simpler derivative with a methyl group, often used in basic research.
The uniqueness of this compound lies in its cyclooctyl group, which imparts distinct steric and electronic properties, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-cyclooctylpyridine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O/c17-14(12-8-10-15-11-9-12)16-13-6-4-2-1-3-5-7-13/h8-11,13H,1-7H2,(H,16,17) |
InChI Key |
PJXXQAULJDUGLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


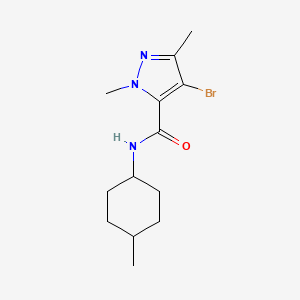
![3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B10977027.png)


![2,5-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10977043.png)
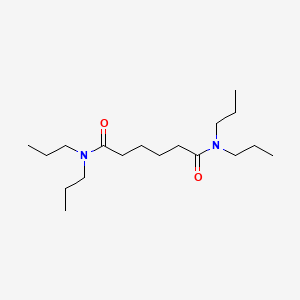
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanamide](/img/structure/B10977049.png)
![1-cyclohexyl-3-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B10977052.png)
![propyl 2-[(phenylcarbamoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10977075.png)

![6-chloro-N-[(4-chlorophenyl)methyl]-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B10977092.png)
![4-Ethyl-2-{[(3-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B10977100.png)
